N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide is a heterocyclic compound that contains both a thiadiazole and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide typically involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with 5-ethyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole or quinoxaline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: It is investigated for its insecticidal and herbicidal properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(3-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide is unique due to the presence of both thiadiazole and quinoxaline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N5OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-4-13-19-20-15(22-13)18-14(21)10-5-6-11-12(7-10)17-9(3)8(2)16-11/h5-7H,4H2,1-3H3,(H,18,20,21) |
InChI Key |
HFVGMBISINYQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.